![molecular formula C17H15ClN2O2S B2618313 2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one CAS No. 692738-15-1](/img/structure/B2618313.png)
2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one
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Overview
Description
2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one (hereafter referred to as CMPT) is a thiazolone compound that has been investigated for its potential applications in a variety of scientific research fields. CMPT is an organic compound with a molecular weight of 342.87 g/mol, and is composed of a thiazolone ring with two additional substituents. This compound is easily synthesized from inexpensive starting materials and has a relatively low melting point of 126-127°C.
Scientific Research Applications
Antimicrobial Activity
2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one: has shown significant potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. This compound disrupts microbial cell walls and inhibits essential enzymes, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa, SK-BR-3, and MCF-7 cells . Its mechanism involves inducing apoptosis and inhibiting cell proliferation, which could be harnessed for developing novel cancer therapies.
Anti-inflammatory Effects
The anti-inflammatory properties of 2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one have been explored in several studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 . This makes it a potential candidate for treating inflammatory diseases like arthritis.
Antioxidant Activity
This compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress and damage . Its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes suggests its potential use in preventing diseases related to oxidative stress, such as neurodegenerative disorders.
Safety And Hazards
properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)methylimino]-3-phenyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-22-15-8-7-12(9-14(15)18)10-19-17-20(16(21)11-23-17)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHFZTXTELDRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=C2N(C(=O)CS2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one |
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